methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole nitrogen to the acrylate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:
3-Aminopyrazole: Similar structure but with the amino group at a different position.
4-Aminopyrazole: Similar structure but without the ester group.
5-Aminopyrazole: Similar structure but with the amino group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,8H2,1-2H3 |
InChI Key |
LUVSYYUWHMOOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=C(C=N1)N |
Origin of Product |
United States |
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